molecular formula C9H10ClFN2O B12068258 6-Chloro-3-fluoro-N-isopropylpicolinamide

6-Chloro-3-fluoro-N-isopropylpicolinamide

Cat. No.: B12068258
M. Wt: 216.64 g/mol
InChI Key: MPIUPKCDAOLLBS-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-N-isopropylpicolinamide is an organic compound belonging to the picolinamide family This compound is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and an isopropyl group attached to the nitrogen atom of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-N-isopropylpicolinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Halogenation: Starting with picolinamide, the compound undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as thionyl chloride (SOCl₂) and fluorinating agents like Selectfluor.

    Amidation: The halogenated intermediate is then subjected to amidation with isopropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-N-isopropylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

6-Chloro-3-fluoro-N-isopropylpicolinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Agrochemicals: The compound is explored for its use as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.

    Chemical Biology: It serves as a tool compound in chemical biology to study the interactions and functions of various biological targets.

    Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-N-isopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms, along with the isopropyl group, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.

Comparison with Similar Compounds

6-Chloro-3-fluoro-N-isopropylpicolinamide can be compared with other picolinamide derivatives, such as:

    6-Chloro-3-fluoropicolinamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.

    3-Fluoro-N-isopropylpicolinamide: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.

    6-Chloro-N-isopropylpicolinamide: Lacks the fluorine atom, potentially altering its pharmacokinetic properties.

The presence of both chlorine and fluorine atoms, along with the isopropyl group, makes this compound unique in terms of its chemical and biological properties, offering distinct advantages in various applications.

Properties

Molecular Formula

C9H10ClFN2O

Molecular Weight

216.64 g/mol

IUPAC Name

6-chloro-3-fluoro-N-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C9H10ClFN2O/c1-5(2)12-9(14)8-6(11)3-4-7(10)13-8/h3-5H,1-2H3,(H,12,14)

InChI Key

MPIUPKCDAOLLBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=N1)Cl)F

Origin of Product

United States

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